Home > Products > Screening Compounds P57128 > EGFR-IN-1 hydrochloride
EGFR-IN-1 hydrochloride -

EGFR-IN-1 hydrochloride

Catalog Number: EVT-15280054
CAS Number:
Molecular Formula: C28H31ClN6O4
Molecular Weight: 551.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

EGFR-IN-1 hydrochloride is classified under several chemical categories:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Diazanaphthalenes
  • Sub Class: Benzodiazines
  • Direct Parent: Quinazolinamines .

The compound has been studied for its potential in treating various types of cancer, particularly those characterized by mutations or overexpression of the EGFR .

Synthesis Analysis

Methods and Technical Details

The synthesis of EGFR-IN-1 hydrochloride typically involves multiple steps, often beginning with the preparation of a precursor compound followed by various chemical transformations. For instance, one common method includes the reaction of an aniline derivative with a quinazoline intermediate under acidic conditions. Specific synthetic routes may vary, but they often involve:

  • Refluxing the reaction mixture to facilitate the formation of the desired product.
  • Purification steps such as recrystallization or chromatography to isolate the final compound .

For example, one synthesis pathway involves treating a quinazoline derivative with an acid chloride in the presence of a base to form the amine product, which can then be converted to its hydrochloride salt .

Molecular Structure Analysis

Structure and Data

The molecular structure of EGFR-IN-1 hydrochloride can be represented by its IUPAC name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine. The molecular formula is C22H23N3O4C_{22}H_{23}N_3O_4, and its chemical identifiers include:

  • CAS Number: 183321-74-6
  • InChI Key: AAKJLRGGTJKAMG-UHFFFAOYSA-N
  • SMILES: COCCOC1=CC2=C(C=C1OCCOC)C(NC1=CC(=CC=C1)C#C)=NC=N2 .

The structure features a quinazoline core with ethynyl and methoxyethyl substituents that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

EGFR-IN-1 hydrochloride undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  • Nucleophilic substitutions, where nucleophiles attack electrophilic centers on the quinazoline ring.
  • Reduction reactions, such as converting nitro groups to amines.
    These reactions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity .
Mechanism of Action

Process and Data

EGFR-IN-1 hydrochloride functions primarily by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound has shown efficacy against various EGFR mutations commonly found in non-small cell lung cancer. The mechanism involves:

  1. Binding to the ATP-binding site of EGFR.
  2. Preventing ATP from binding, which halts phosphorylation events necessary for signal transduction .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

EGFR-IN-1 hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

These properties are critical for determining its formulation in pharmaceutical applications .

Applications

Scientific Uses

EGFR-IN-1 hydrochloride is primarily utilized in cancer research and therapy. Its applications include:

  • Targeted Cancer Therapy: Used in clinical settings for treating patients with non-small cell lung cancer harboring specific EGFR mutations.
  • Research Tool: Employed in laboratory studies to understand EGFR signaling pathways and develop new therapeutic strategies against resistant cancer forms.

The continued exploration of this compound's efficacy against various cancers underscores its importance in modern oncology .

Molecular Mechanisms of Action

Irreversible Inhibition Kinetics of L858R/T790M EGFR Mutants

EGFR-IN-1 hydrochloride functions as an irreversible covalent inhibitor specifically engineered to target the double-mutant EGFR variants L858R/T790M. These mutations are clinically significant in non-small cell lung cancer (NSCLC), where the T790M mutation confers resistance to first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. The compound employs a Michael addition mechanism, forming a permanent covalent bond with the cysteine-797 residue located in the ATP-binding pocket of the mutant EGFR kinase domain. This binding mechanism overcomes the steric hindrance and enhanced ATP affinity associated with the T790M "gatekeeper" mutation [1] [6].

Kinetic analyses reveal EGFR-IN-1 hydrochloride exhibits slow dissociation kinetics (k_off ≈ 3.2 × 10⁻⁴ s⁻¹) and a prolonged target residence time (>8 hours). This contrasts sharply with reversible inhibitors, which display rapid dissociation. The compound’s inhibition constant (K_i) for the L858R/T790M mutant is 4 nM, while its maximal inactivation rate (k_inact) reaches 0.12 min⁻¹, indicating efficient target engagement. This irreversible binding ensures sustained suppression of kinase activity despite high intracellular ATP concentrations [6].

Table 1: Kinetic Parameters of EGFR-IN-1 Hydrochloride

ParameterL858R/T790M Mutant EGFRWild-Type EGFR
IC₅₀ (nM)4400
K_i (nM)4380
k_inact (min⁻¹)0.120.002
Target Residence Time>8 hours<1 hour

Structural Basis for Mutant-Selective Binding Affinity

The molecular architecture of EGFR-IN-1 hydrochloride enables its mutant-selective binding through complementary interactions with the unique steric and electrostatic features of the L858R/T790M mutant. X-ray crystallography studies demonstrate that the compound’s acrylamide warhead occupies a hydrophobic central cavity adjacent to the ATP-binding site. This cavity is enlarged in the T790M mutant due to methionine substitution, facilitating deeper penetration of the inhibitor. The L858R mutation further stabilizes the complex via salt bridge formation between arginine-858 and the compound’s pyrimidine ring [6] [8].

Notably, the S468R mutation (a cetuximab resistance mechanism) sterically hinders cetuximab binding but does not impede EGFR-IN-1 hydrochloride. The compound’s compact scaffold avoids steric clashes with arginine-468 due to its occupancy of the central cavity rather than the cetuximab epitope in domain III. This structural distinction underpins its efficacy against antibody-resistant mutants [8].

Differential Inhibition of Wild-Type vs. Mutant EGFR Isoforms

EGFR-IN-1 hydrochloride exhibits >100-fold selectivity for L858R/T790M EGFR over wild-type EGFR, as evidenced by enzymatic assays (mutant IC₅₀ = 4 nM vs. wild-type IC₅₀ = 400 nM). This selectivity arises from two key factors:

  • Steric Complementarity: The T790M mutation expands the hydrophobic pocket, accommodating the inhibitor’s chloro-phenyl group without steric repulsion. In wild-type EGFR, threonine-790 creates a smaller pocket that impedes optimal binding [1] [6].
  • Electrostatic Optimization: The L858R mutation introduces a positive charge that forms a stabilizing salt bridge with the inhibitor’s anionic sulfonyl group. Wild-type EGFR lacks this electrostatic interaction, reducing binding affinity [5] [6].

Cellular assays confirm this selectivity: EGFR-IN-1 hydrochloride suppresses phosphorylation of mutant EGFR in H1975 cells (L858R/T790M) with an IC₅₀ of 4 nM, while requiring >400 nM to inhibit wild-type EGFR in A431 cells. This differential activity minimizes "on-target" toxicities in normal tissues expressing wild-type EGFR [6].

Table 2: Cellular Activity Profiles

Cell LineEGFR Statusp-EGFR IC₅₀ (nM)Proliferation IC₅₀ (nM)
H1975L858R/T790M428
HCC827Ex19del (Δ746-750)928
A431Wild-Type (overexpr.)400>10,000

Downstream Signaling Pathway Modulation (KRAS/MEK/ERK, PI3K/AKT)

Inhibition of mutant EGFR by EGFR-IN-1 hydrochloride profoundly suppresses oncogenic signaling cascades. Phosphoproteomic analyses in H1975 cells demonstrate:

  • KRAS/MEK/ERK Pathway: Rapid dephosphorylation of MEK (Ser221) and ERK (Thr202/Tyr204) within 2 hours, indicating blockade of the MAPK proliferation axis. This correlates with G1/S cell cycle arrest mediated by p27Kip1 upregulation [1] [4].
  • PI3K/AKT Pathway: Dose-dependent reduction in AKT phosphorylation (Ser473) by >90% at 100 nM. This occurs via disrupted assembly of the EGFR/HER3 heterodimer, a key driver of PI3K activation. Consequently, pro-survival signals are abrogated, inducing BIM-dependent apoptosis [1] [5].

Persistent pathway suppression (>12 hours post-dosing) is observed in xenograft models, consistent with irreversible target engagement. Notably, the compound inhibits HER2 transphosphorylation but spares IGF-1R and MET kinases at therapeutic concentrations, minimizing off-pathway toxicity [4] [6].

Properties

Product Name

EGFR-IN-1 hydrochloride

IUPAC Name

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;hydrochloride

Molecular Formula

C28H31ClN6O4

Molecular Weight

551.0 g/mol

InChI

InChI=1S/C28H30N6O4.ClH/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);1H

InChI Key

SDTFYMHVYLJYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.